2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
CAS No.: 1210224-35-3
Cat. No.: VC2904920
Molecular Formula: C15H11BrF2N2OS
Molecular Weight: 385.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210224-35-3 |
|---|---|
| Molecular Formula | C15H11BrF2N2OS |
| Molecular Weight | 385.2 g/mol |
| IUPAC Name | 2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide |
| Standard InChI | InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H |
| Standard InChI Key | LPHUPRLIHYYNLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br |
Introduction
Chemical Identity and Physical Properties
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a crystalline solid with the following identifiers and physical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1210224-35-3 |
| Molecular Formula | C₁₅H₁₁BrF₂N₂OS |
| Molecular Weight | 385.226 g/mol |
| IUPAC Name | 2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide |
| Physical State | Solid |
| Melting Point | >230°C |
| Storage Temperature | Ambient |
| MDL Number | MFCD08458147 |
The compound's structure contains several key functional groups: a thiazole heterocyclic core, a 2,5-difluorophenyl moiety attached to the amino group at the 2-position of the thiazole, and a 2-hydroxyphenyl group at the 4-position, with the molecule existing as a hydrobromide salt .
Structural Features and Characterization
The molecular structure of 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is characterized by the following structural descriptors:
| Structural Descriptor | Value |
|---|---|
| Standard InChI | InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H |
| Standard InChIKey | LPHUPRLIHYYNLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br |
The compound's distinctive features include:
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A five-membered thiazole ring with nitrogen and sulfur heteroatoms
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A 2,5-difluorophenyl group attached to the exocyclic amino nitrogen
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A 2-hydroxyphenyl group at position 4 of the thiazole
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A hydrobromide salt formation that enhances solubility
Synthesis and Preparation Methods
The synthesis of 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide typically follows established methods for preparing 2-aminothiazole derivatives. The most common approach is the Hantzsch thiazole synthesis, which involves the condensation of thiourea derivatives with α-haloketones.
| Structural Feature | Effect on Activity | Relevance to Current Compound |
|---|---|---|
| Thiazole core | Essential for activity; isosteric replacements lead to activity loss | Preserved in the compound |
| C-4 substituent | 2-Pyridyl group optimal for antimycobacterial activity | Contains 2-hydroxyphenyl at C-4, which may result in different activity profile |
| C-2 substituent | Tolerates various amine and amide substitutions; lipophilic groups often enhance activity | 2,5-difluorophenyl group provides lipophilicity and electronic effects |
| Fluorine substitution | Can enhance metabolic stability and membrane permeability | Contains two strategically positioned fluorine atoms |
The presence of the 2-hydroxyphenyl group at C-4 in the current compound, rather than the 2-pyridyl group found in the most active antimycobacterial derivatives, suggests it may exhibit a different biological activity profile that warrants investigation .
Comparative Analysis with Related Compounds
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide belongs to a family of fluorophenyl-substituted aminothiazole derivatives. Comparing it with structurally related compounds provides insights into the significance of specific structural features.
Comparison with Other Fluorophenyl-Substituted Aminothiazoles
The position and number of fluorine substituents on the phenyl ring significantly influence the compound's electronic properties, lipophilicity, hydrogen bonding capacity, and consequently, its biological activity profile. The 2,5-difluoro substitution pattern in the title compound creates a unique electronic environment that may contribute to distinct biological properties compared to its mono-fluorinated counterparts .
Research Applications
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide has potential applications across multiple research domains:
Medicinal Chemistry Research
The compound serves as an important chemical tool for medicinal chemistry research, particularly in:
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Drug discovery programs targeting infectious diseases
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Structure-activity relationship studies for antimicrobial drug development
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Development of fluorine-containing therapeutic agents
The presence of fluorine atoms in the structure is particularly significant for medicinal chemistry applications, as fluorine substitution is a common strategy to enhance metabolic stability, membrane permeability, and target binding affinity of drug candidates .
Chemical Biology
In chemical biology research, the compound may serve as:
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A chemical probe for investigating biological pathways
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A scaffold for the development of biological imaging agents
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A starting point for the synthesis of chemical libraries for biological screening
The thiazole scaffold combined with the hydroxyphenyl group creates potential for hydrogen bonding interactions with biological targets, while the difluorophenyl group contributes to specific electronic and conformational properties that may be exploited in chemical biology applications .
| Parameter | Recommendation |
|---|---|
| Temperature | Ambient |
| Container | Air-tight, preferably in the original container |
| Protection | Protect from light, moisture, and oxidizing agents |
| Long-term Storage | Store in a cool, dry place away from direct sunlight |
The compound should be stored in accordance with standard practices for research chemicals, with particular attention to protecting it from environmental factors that could lead to degradation .
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